
1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains an ethylphenyl group, a 1,2,3-triazole ring, and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through methods similar to the Suzuki–Miyaura coupling , which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Chemical Reactions Analysis
The compound might undergo reactions similar to other organoboron compounds, which are often used in Suzuki–Miyaura coupling reactions .Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid and its derivatives have been a subject of significant interest in the field of organic chemistry due to their potential applications in various domains, including material science, pharmaceuticals, and as intermediates in organic synthesis. The synthesis of these compounds typically involves multi-step reactions starting from readily available reagents, showcasing the versatility and adaptability of triazole chemistry. For instance, Pokhodylo et al. (2022) reported the synthesis and ring-chain tautomerism of a closely related compound, 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid, demonstrating the intricate balance between different tautomeric forms which is crucial for understanding the chemical behavior of these compounds (Pokhodylo & Obushak, 2022).
Building Blocks in Organic Synthesis
The triazole ring, a core component of this compound, is a versatile moiety in the synthesis of complex organic molecules. This utility is demonstrated through the development of efficient synthetic routes to triazole derivatives that serve as important intermediates in the production of a wide range of organic compounds. For example, the work by Khomenko et al. (2016) on the efficient synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates highlights the role of triazole derivatives as crucial intermediates in the synthesis of more complex molecules (Khomenko, Doroschuk, & Lampeka, 2016).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as (4-ethylphenyl)sulfamic acid, have been found to interact with receptor-type tyrosine-protein phosphatase beta .
Mode of Action
Based on its structural similarity to (4-ethylphenyl)sulfamic acid, it might interact with its target protein and modulate its activity
Biochemical Pathways
It’s known that microbial metabolites like 4-ethylphenol, which is structurally similar to the compound , are produced through aromatic amino acid fermentation by a range of commensal bacteria . These metabolites can affect various physiological processes.
Result of Action
It’s known that similar compounds like 4-ethylphenol and its derivatives can affect neurological health and function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid. For instance, the gut microbiota plays a significant role in the metabolism of ingested foods and the production of a range of metabolites . Changes in the gut microbiota could potentially affect the production and action of this compound.
Analyse Biochimique
Biochemical Properties
1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with receptor-type tyrosine-protein phosphatase beta, affecting its activity and downstream signaling pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses and metabolic processes . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activities and improvement in metabolic functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to influence the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall metabolic homeostasis . Additionally, this compound can modulate the levels of specific metabolites, leading to changes in cellular energy balance and metabolic function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is transported across cellular membranes through active and passive transport mechanisms, and it can accumulate in specific tissues depending on its affinity for certain transporters . The distribution of this compound within the body is influenced by factors such as tissue perfusion, binding to plasma proteins, and cellular uptake.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Additionally, this compound can be directed to other organelles, such as mitochondria or the endoplasmic reticulum, where it can modulate specific biochemical processes.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-8-3-5-9(6-4-8)14-7-10(11(15)16)12-13-14/h3-7H,2H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNPSTTVCDMPRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


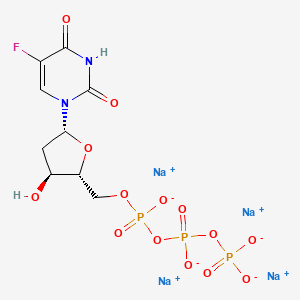
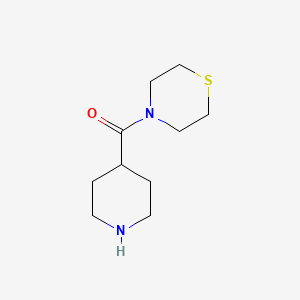
![[1-(2-Methylbenzoyl)piperidin-4-yl]methanamine](/img/structure/B1462150.png)



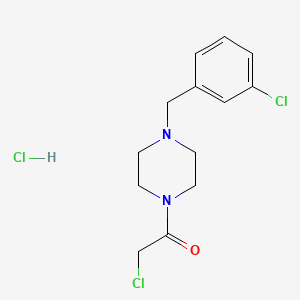
![N-(pyridin-3-ylmethyl)[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B1462162.png)

![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1462165.png)
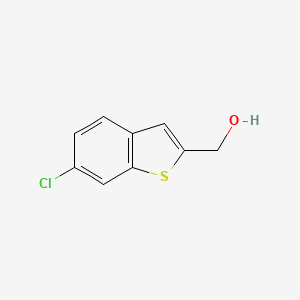
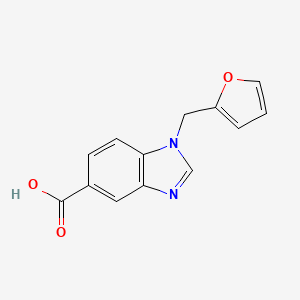
![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B1462168.png)

